molecular formula C12H12Cl2O B1349750 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride CAS No. 71501-44-5

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Cat. No.: B1349750
CAS No.: 71501-44-5
M. Wt: 243.13 g/mol
InChI Key: RZHJJILZUKNEKM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is an organic compound with the molecular formula C12H12Cl2O. It is a derivative of cyclopentanecarbonyl chloride, where a 4-chlorophenyl group is attached to the cyclopentane ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride can be synthesized through the reaction of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent like benzene for several hours. The excess thionyl chloride is then removed by evaporation, yielding the desired acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the preparation of biologically active compounds for research in drug discovery and development.

    Medicine: Investigated for its potential use in the synthesis of therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, facilitating the synthesis of various derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Cyclopentanecarbonyl chloride: Lacks the 4-chlorophenyl group, making it less reactive in certain nucleophilic substitution reactions.

    1-(4-Bromophenyl)cyclopentanecarbonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity.

    1-(4-Methylphenyl)cyclopentanecarbonyl chloride: Contains a methyl group, leading to different steric and electronic effects.

Uniqueness: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHJJILZUKNEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221736
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71501-44-5
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Record name 1-(4-chlorophenyl)cyclopentanecarbonyl chloride
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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